molecular formula C24H20N2O4 B4859038 (4E)-4-{[2-(2-Phenoxyethoxy)phenyl]methylidene}-1-phenylpyrazolidine-3,5-dione

(4E)-4-{[2-(2-Phenoxyethoxy)phenyl]methylidene}-1-phenylpyrazolidine-3,5-dione

Cat. No.: B4859038
M. Wt: 400.4 g/mol
InChI Key: RAIVONBTQIWTTG-HEHNFIMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-4-{[2-(2-Phenoxyethoxy)phenyl]methylidene}-1-phenylpyrazolidine-3,5-dione is a complex organic compound with a unique structure that combines phenyl, pyrazolidine, and phenoxyethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{[2-(2-Phenoxyethoxy)phenyl]methylidene}-1-phenylpyrazolidine-3,5-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Phenoxyethoxy Group: This involves the reaction of phenol with ethylene oxide to form 2-phenoxyethanol.

    Aldol Condensation: The 2-phenoxyethanol is then reacted with benzaldehyde in the presence of a base to form the corresponding phenoxyethoxybenzaldehyde.

    Cyclization: The phenoxyethoxybenzaldehyde undergoes cyclization with hydrazine to form the pyrazolidine ring.

    Final Condensation: The final step involves the condensation of the pyrazolidine derivative with another benzaldehyde derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{[2-(2-Phenoxyethoxy)phenyl]methylidene}-1-phenylpyrazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The phenyl and phenoxyethoxy groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted phenyl derivatives.

Scientific Research Applications

(4E)-4-{[2-(2-Phenoxyethoxy)phenyl]methylidene}-1-phenylpyrazolidine-3,5-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Used in the synthesis of various organic compounds.

    Bis(2-ethylhexyl) terephthalate: A plasticizer with similar structural features.

    Dichloroaniline: An aniline derivative with similar aromatic properties.

Uniqueness

(4E)-4-{[2-(2-Phenoxyethoxy)phenyl]methylidene}-1-phenylpyrazolidine-3,5-dione is unique due to its combination of phenyl, pyrazolidine, and phenoxyethoxy groups, which confer specific chemical and biological properties

Properties

IUPAC Name

(4E)-4-[[2-(2-phenoxyethoxy)phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c27-23-21(24(28)26(25-23)19-10-3-1-4-11-19)17-18-9-7-8-14-22(18)30-16-15-29-20-12-5-2-6-13-20/h1-14,17H,15-16H2,(H,25,27)/b21-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIVONBTQIWTTG-HEHNFIMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OCCOC4=CC=CC=C4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3OCCOC4=CC=CC=C4)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-4-{[2-(2-Phenoxyethoxy)phenyl]methylidene}-1-phenylpyrazolidine-3,5-dione
Reactant of Route 2
Reactant of Route 2
(4E)-4-{[2-(2-Phenoxyethoxy)phenyl]methylidene}-1-phenylpyrazolidine-3,5-dione
Reactant of Route 3
Reactant of Route 3
(4E)-4-{[2-(2-Phenoxyethoxy)phenyl]methylidene}-1-phenylpyrazolidine-3,5-dione
Reactant of Route 4
Reactant of Route 4
(4E)-4-{[2-(2-Phenoxyethoxy)phenyl]methylidene}-1-phenylpyrazolidine-3,5-dione
Reactant of Route 5
Reactant of Route 5
(4E)-4-{[2-(2-Phenoxyethoxy)phenyl]methylidene}-1-phenylpyrazolidine-3,5-dione
Reactant of Route 6
Reactant of Route 6
(4E)-4-{[2-(2-Phenoxyethoxy)phenyl]methylidene}-1-phenylpyrazolidine-3,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.